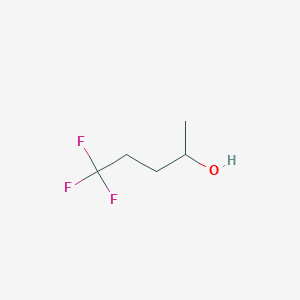

5,5,5-Trifluoropentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGAPAKHWXFFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-58-9 | |

| Record name | 5,5,5-trifluoropentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5,5 Trifluoropentan 2 Ol and Structural Analogs

Direct Synthesis Approaches to 5,5,5-Trifluoropentan-2-ol

Direct approaches for synthesizing 5,5,5-Trifluoropentan-2-ol involve the strategic introduction of the trifluoromethyl group or the chemical modification of a precursor that already contains the required carbon skeleton and trifluoromethyl moiety.

Radical trifluoromethylation has emerged as a powerful tool for C-CF3 bond formation, often allowing for the use of unfunctionalized substrates under mild conditions. researchgate.net These methods rely on the generation of the highly reactive trifluoromethyl radical (•CF3), which can then engage with unsaturated systems.

Silver-catalyzed reactions represent a viable, though less common, approach for the functionalization of unsaturated hydrocarbons. Silver(I) salts can activate unsaturated bonds, such as those in alkenes, rendering them susceptible to nucleophilic attack. uchicago.edu In the context of synthesizing 5,5,5-Trifluoropentan-2-ol, a hypothetical silver-catalyzed hydrotrifluoromethylation could be envisioned starting from an unsaturated precursor like pent-4-en-2-ol.

The proposed mechanism involves the coordination of the silver(I) catalyst to the alkene's double bond. uchicago.edu A suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), in conjunction with an oxidant, could then deliver the CF3 group. While direct silver-catalyzed hydrotrifluoromethylation is not extensively documented, silver-mediated oxidative trifluoromethylation of alcohols to form trifluoromethyl ethers has been demonstrated, highlighting the utility of silver in activating both alcohols and CF3 sources. researchgate.net A related transformation involves the direct dehydroxytrifluoromethylthiolation of alcohols using silver(I) trifluoromethanethiolate, showcasing silver's role in C-O bond cleavage and C-S bond formation. nih.gov

Table 1: Key Components in a Hypothetical Silver-Catalyzed Hydrotrifluoromethylation

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Carbon backbone source | Pent-4-en-2-ol |

| Catalyst | Alkene activation | Silver(I) Triflate (AgOTf) |

| CF3 Source | Trifluoromethyl group donor | TMSCF3, Umemoto's Reagent |

| Oxidant/Additive | Facilitate CF3 transfer | Selectfluor®, 2-Fluoropyridine |

| Solvent | Reaction medium | Dichloromethane (B109758) (DCM), Acetonitrile |

A more broadly applied strategy involves the generation of trifluoromethyl radicals from various stable precursors, followed by their addition to an alkene. researchgate.net The CF3 radical can be generated through methods such as photoredox catalysis or transition metal catalysis. dntb.gov.uaacs.org A wide array of reagents has been developed to serve as sources for the trifluoromethyl radical under different conditions. sustech.edu.cn

Common precursors for generating the trifluoromethyl radical include hypervalent iodine compounds (Togni reagents), sulfonium (B1226848) salts (Umemoto reagents), and sodium triflinate (Langlois' reagent). sustech.edu.cnresearchgate.netresearchgate.net More economical sources like trifluoroacetic anhydride (B1165640) and simple haloforms such as trifluorobromomethane (CF3Br) have also been successfully employed, often facilitated by photoredox catalysis. acs.orgresearchgate.net Once generated, the electrophilic CF3 radical readily adds across carbon-carbon double bonds. For the synthesis of 5,5,5-Trifluoropentan-2-ol, the radical would be added to an appropriate C5 alkene, followed by a hydrogen atom transfer to complete the hydrotrifluoromethylation, or subsequent reduction of an intermediate.

Table 2: Precursors for Trifluoromethyl Radical Generation

| Precursor Class | Specific Reagent(s) | Activation Method |

|---|---|---|

| Hypervalent Iodine | Togni Reagents | Metal Catalysis, Photoredox Catalysis |

| Sulfonium Salts | Umemoto Reagents | Photoredox Catalysis, Reductive Cleavage |

| Sulfinate Salts | Langlois' Reagent (CF3SO2Na) | Oxidation (e.g., with an oxidant) |

| Halomethanes | CF3I, CF3Br | Photolysis, Photoredox Catalysis |

| Acid Anhydrides | Trifluoroacetic Anhydride (TFAA) | Photoredox Catalysis with an additive |

Reductive methods provide a complementary approach, typically starting with a fluorinated precursor that contains a functional group, such as a carbonyl, which can be reduced to the desired alcohol.

This strategy is one of the most direct and reliable routes to 5,5,5-Trifluoropentan-2-ol. The synthesis begins with the corresponding ketone, 5,5,5-trifluoropentan-2-one (B2816393). This fluorinated carbonyl precursor can be reduced to the secondary alcohol using a variety of standard reducing agents. The choice of reagent can influence stereoselectivity if a chiral product is desired.

For example, the reduction of a structurally analogous ketone, 1-(4-chlorophenyl)-5,5,5-trifluoro-pentan-1-one, illustrates the general applicability of this method to complex fluorinated carbonyls. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., diethyl ether or THF) are highly effective for this transformation. Catalytic hydrogenation over a metal catalyst (e.g., Pt, Pd, or Ru) is another viable option.

Table 3: Conditions for the Reduction of 5,5,5-Trifluoropentan-2-one

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | 0 °C to Room Temperature |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether, THF | 0 °C to Room Temperature, Anhydrous |

| Catalytic Hydrogenation (H2) | Ethanol, Ethyl Acetate | H2 gas, Catalyst (e.g., PtO2, Pd/C) |

The synthesis of 5,5,5-Trifluoropentan-2-ol from a polyhydroxylated analog involves the selective removal of specific hydroxyl groups while retaining the one at the C2 position. This process, known as selective deoxygenation or hydrodeoxygenation, is a significant challenge in synthetic chemistry, particularly for biomass-derived polyols like xylitol (B92547) and sorbitol. mdpi.com

The primary difficulties in polyol deoxygenation are controlling the reaction to cleave C–O bonds without cleaving the C–C backbone and preventing undesired side reactions like cyclization via dehydration. mdpi.com Advanced catalytic systems, often bifunctional, are required. These typically combine a noble metal (e.g., Pt, Ru, Ir) for hydrogenation with an oxophilic promoter (e.g., Re, W) on a suitable support to facilitate C–O bond cleavage. mdpi.com A hypothetical precursor for 5,5,5-Trifluoropentan-2-ol could be a 5,5,5-trifluoropentane-1,2,3-triol. The challenge would be to develop a catalyst and reaction conditions that selectively remove the hydroxyl groups at the C1 and C3 positions while preserving the C2 hydroxyl group.

Multicomponent Reaction (MCR) Strategies for Fluorinated Alcohol Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity. nih.govnih.gov In the context of fluorinated alcohol synthesis, MCRs provide a powerful tool for constructing complex molecular architectures that incorporate fluorine atoms or fluorinated moieties. researchgate.net

The use of fluorous tags in MCRs (F-MCR) has emerged as a strategic approach to streamline the synthesis and purification of complex molecules. nih.gov In this strategy, one of the starting materials is appended with a fluorous tag, which facilitates the separation of the desired product from the reaction mixture using fluorous solid-phase extraction (F-SPE). nih.gov This technique is particularly useful for building libraries of drug-like molecules. nih.govmdpi.com While direct examples of MCRs for the synthesis of 5,5,5-trifluoropentan-2-ol are not extensively detailed in the reviewed literature, the principles of MCRs are broadly applicable to the synthesis of various fluorinated scaffolds. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis of Chiral 5,5,5-Trifluoropentan-2-ol and Enantiomers

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. uvic.ca

Enantioselective Catalytic Approaches

Nickel-Catalyzed Stereoconvergent Cross-Coupling Reactions for α-Trifluoromethyl Alcohols

Nickel-catalyzed cross-coupling reactions have become a powerful method for the formation of carbon-carbon bonds. acs.org Recent advancements have focused on the synthesis of α-aryl-α-trifluoromethyl alcohols through reductive cross-electrophile coupling. d-nb.inforesearchgate.net This approach involves the coupling of a redox-active N-trifluoroethoxyphthalimide with iodoarenes, effectively achieving a formal arylation of trifluoroacetaldehyde (B10831) under mild conditions. d-nb.inforesearchgate.net This method demonstrates high yields and broad functional group tolerance. d-nb.inforesearchgate.net

A visible-light-induced, nickel-catalyzed radical cross-coupling of phthalimido trifluoroethanol with aryl bromides has also been developed to furnish α-aryl-α-trifluoromethyl alcohols. acs.orgorganic-chemistry.org This protocol proceeds without the need for external photocatalysts or stoichiometric metal reductants, offering a mild and operationally simple alternative. acs.orgorganic-chemistry.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Ni(L3)Br2 | N-trifluoroethoxyphthalimide, Iodoarenes | α-Aryl-α-trifluoromethyl alcohols | Up to 88 | d-nb.info |

| NiBr2(dtbbpy) | Phthalimido trifluoroethanol, Aryl bromides | α-Aryl-α-trifluoromethyl alcohols | 83 (optimized) | organic-chemistry.org |

Copper(II)-Bisoxazolidine Catalyzed Asymmetric Nitroaldol Reactions with Trifluoromethyl Ketones

The asymmetric nitroaldol (Henry) reaction is a valuable tool for the synthesis of chiral β-hydroxy nitroalkanes, which are versatile precursors to other important functional groups. rsc.orgscilit.com A highly enantioselective and diastereoselective copper(II)-bisoxazolidine catalyzed nitroaldol reaction has been developed for aliphatic and aromatic trifluoromethyl ketones. rsc.orgnih.gov This method provides access to chiral tertiary trifluoromethyl alcohols in high yields and with excellent enantiomeric excess. rsc.orgnih.gov The reaction conditions are generally mild, with relatively short reaction times and a broad tolerance for different functional groups. rsc.org

Initial studies using a complex formed from (+)-1 and Cu(OTf)₂ with 1,1,1-trifluoroacetophenone and nitromethane (B149229) showed promising results. rsc.org Optimization of the reaction conditions, including the choice of amine additive and temperature, led to significant improvements in enantioselectivity. rsc.org

| Catalyst System | Substrates | Product | Yield (%) | ee (%) | Reference |

| (+)-1 and Cu(OTf)₂ | 1,1,1-trifluoroacetophenone, nitromethane | (S)-1,1,1-trifluoro-3-nitro-2-phenyl-propan-2-ol | 96 | 70 | rsc.org |

L-Proline-Catalyzed Asymmetric Mannich Reactions Leading to Fluorinated Ketone Precursors

L-proline, a simple amino acid, has emerged as a powerful organocatalyst for a variety of asymmetric transformations, including the Mannich reaction. illinois.eduresearchgate.net The proline-catalyzed direct asymmetric three-component Mannich reaction of ketones, aldehydes, and amines provides a direct route to β-amino carbonyl compounds. sci-hub.cat This methodology has been successfully applied to the synthesis of precursors for chiral β-fluoroamines through a Zn/Prophenol-catalyzed Mannich reaction using fluorinated aromatic ketones as nucleophiles. nih.gov

While the direct synthesis of 5,5,5-trifluoropentan-2-ol via this method is not explicitly described, the underlying principles of proline-catalyzed reactions offer a potential pathway to fluorinated ketone precursors, which could then be reduced to the corresponding alcohols. The versatility of proline catalysis lies in its ability to activate unmodified ketones and aldehydes to generate chiral enamine intermediates. sci-hub.cat

Exploration of Chiral Amino Alcohol and Ligand Catalysis in Fluorinated Alcohol Synthesis

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis due to their prevalence in natural products and their effectiveness in inducing stereoselectivity. westlake.edu.cnfrontiersin.orgnih.gov The synthesis of chiral β-amino alcohols has been achieved through various methods, including chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines. westlake.edu.cn

The application of chiral amino alcohols and their derived ligands in the synthesis of fluorinated alcohols is an active area of research. For instance, fluorinated amino-alcohol ligands have been prepared via Schiff base template condensation reactions, followed by hydride reduction. scholaris.ca These ligands can then be used to form chiral metal complexes for catalytic applications. While direct catalysis for the synthesis of 5,5,5-trifluoropentan-2-ol using these specific ligands is not detailed, the broader strategy of employing chiral amino alcohol-based catalysts holds significant promise for the stereoselective synthesis of fluorinated alcohols.

Diastereoselective Synthetic Routes to Fluorinated Aminoalcohols

The synthesis of fluorinated aminoalcohols, which are key structural motifs in various bioactive compounds, presents a significant synthetic challenge due to the need for precise control over multiple stereocenters. Diastereoselective approaches often rely on the use of chiral auxiliaries or substrates to direct the stereochemical outcome of bond-forming reactions.

One effective strategy involves the diastereoselective addition of organometallic reagents to chiral imines or their derivatives. For instance, the addition of Grignard reagents to tert-butanesulfinamide fluoral ethyl hemiaminal has been shown to be a viable method for the synthesis of chiral trifluoromethyl-substituted compounds. sci-hub.ru This approach leverages the chiral sulfinamide auxiliary to induce facial selectivity in the nucleophilic addition to the imine derived from the hemiaminal.

Another powerful method is the diastereoselective reduction of chiral β-enamino esters. The use of a chiral auxiliary, such as (-)-8-phenylmenthol (B56881), can effectively control the stereochemical outcome of the reduction. acs.org The reduction of γ-fluorinated β-enamino esters using a combination of zinc iodide (ZnI₂) and sodium borohydride (NaBH₄) in an aprotic solvent like dichloromethane (CH₂Cl₂), proceeds with high yields and moderate to good diastereoselectivity. acs.org A proposed metal-chelated six-membered transition state helps to explain the observed stereochemistry of the reduction. acs.org

Furthermore, proline-catalyzed cross-Mannich reactions have been employed for the highly enantioselective synthesis of fluorinated γ-amino alcohols. acs.org This organocatalytic approach offers a direct route to these valuable building blocks. The reaction of fluorinated imines with chiral nucleophiles, such as those derived from 2-p-tolylbenzyl carbanions, can also proceed with high levels of stereocontrol, yielding the corresponding amines as single diastereoisomers. acs.org These amines can then be further elaborated to access fluorinated aminoalcohols.

The table below summarizes key aspects of these diastereoselective synthetic routes.

| Method | Key Reagents/Catalysts | Stereocontrol Element | Diastereoselectivity | Reference |

| Organometallic Addition to Imines | Grignard reagents, tert-butanesulfinamide auxiliary | Chiral auxiliary | High | sci-hub.ru |

| Reduction of β-Enamino Esters | ZnI₂/NaBH₄, (-)-8-phenylmenthol chiral auxiliary | Chiral auxiliary | Moderate to Good | acs.org |

| Proline-Catalyzed Cross-Mannich | Proline | Organocatalyst | High | acs.org |

| Addition of Chiral Nucleophiles | 2-p-tolylbenzyl carbanions | Chiral nucleophile | High | acs.org |

Strategies for Stereocontrol at Trifluoromethyl-Substituted Stereogenic Centers

The stereoselective construction of carbon centers bearing a trifluoromethyl (CF₃) group is a formidable challenge in synthetic chemistry. The strong electron-withdrawing nature and steric bulk of the CF₃ group can significantly influence the reactivity and selectivity of adjacent reaction centers. Several strategies have been developed to address this challenge, broadly categorized into methods that introduce the CF₃ group and those that utilize pre-trifluoromethylated building blocks.

One prevalent strategy involves the use of prochiral trifluoromethylated substrates. sci-hub.ru Asymmetric transformations of these substrates allow for the direct installation of chirality at the CF₃-bearing carbon. For example, diastereoselective organometallic additions to oxazolidines, proceeding through in situ generated E-imines, have been successfully employed. sci-hub.ru

Catalytic methods have also emerged as powerful tools for the enantioselective synthesis of compounds with trifluoromethyl-substituted stereogenic centers. nih.gov For instance, catalytic regio-, diastereo-, and enantioselective strategies for the preparation of homoallylic alcohols bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom have been developed. nih.govnih.gov These processes often utilize in situ-formed organozinc complexes as catalysts. nih.gov

Furthermore, the development of novel fluorinating reagents and transition-metal catalysis provides powerful tools for accessing fluorinated amino acids and their derivatives with high stereoselectivity. rsc.org For example, nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate and its derivatives is a promising approach. rsc.org

The following table details some of the key strategies for achieving stereocontrol at trifluoromethyl-substituted stereogenic centers.

| Strategy | Approach | Key Features | Reference |

| Asymmetric Transformation of Prochiral Substrates | Diastereoselective organometallic addition to oxazolidines via in situ generated E-imines. | Utilizes chiral auxiliaries or catalysts to control stereochemistry. | sci-hub.ru |

| Catalytic Enantioselective Synthesis | Catalytic preparation of homoallylic alcohols with a CF₃- and F-substituted stereogenic center. | Employs catalysts like in situ-formed organozinc complexes. | nih.govnih.gov |

| Use of Fluorinated Building Blocks | Transformations of fluorinated imines and nickel-catalyzed dicarbofunctionalization of alkenes. | Builds complex molecules from readily available fluorinated starting materials. | rsc.org |

Reactivity Profiles and Transformational Chemistry of 5,5,5 Trifluoropentan 2 Ol

Carbon-Carbon Bond Forming Reactions Involving 5,5,5-Trifluoropentan-2-ol Derivatives

Derivatives of 5,5,5-Trifluoropentan-2-ol can serve as precursors in powerful carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures, particularly cyclic and aromatic systems.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org Intramolecular versions of this reaction are particularly useful for constructing cyclic systems. masterorganicchemistry.comnih.gov A suitable derivative of 5,5,5-Trifluoropentan-2-ol, such as one where the hydroxyl group is converted into a leaving group (e.g., a chloride) and tethered to an aromatic ring, can undergo intramolecular Friedel-Crafts alkylation to form a new ring.

This process involves the generation of a carbocation electrophile, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃), which is then attacked by the electron-rich aromatic ring to close the loop. mt.comlibretexts.org This strategy is effective for synthesizing fluorinated analogs of important structural motifs like tetralin. The reaction typically favors the formation of five- and six-membered rings. masterorganicchemistry.com In a related process, chloroalkylation, a chloromethyl group or its equivalent is used to alkylate the aromatic ring, which can also be performed in an intramolecular fashion.

| Starting Material | Catalyst | Product | Ring Size Formed |

|---|---|---|---|

| 1-(4-Chlorobutyl)-4-(trifluoromethyl)benzene | AlCl₃ | 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | 6-membered |

| 1-Chloro-4-(4-phenylbutoxy)benzene** | AlCl₃ | 6-Phenoxychromane | 6-membered |

Intramolecular Cyclization Reactions

Formation of (Trifluoromethyl)dihydronaphthalenes and (Trifluoromethyl)tetrahydronaphthalenes

The synthesis of (trifluoromethyl)dihydronaphthalenes and (trifluoromethyl)tetrahydronaphthalenes from 5,5,5-trifluoropentan-2-ol would likely involve a multi-step synthetic sequence, culminating in an intramolecular cyclization reaction. A plausible approach would involve the initial conversion of 5,5,5-trifluoropentan-2-ol to a suitable aromatic precursor, followed by an acid-catalyzed cyclization.

One potential pathway could involve the Friedel-Crafts acylation of an aromatic compound, such as benzene, with a derivative of 5,5,5-trifluoropentanoic acid (obtainable by oxidation of 5,5,5-trifluoropentan-2-ol). The resulting aryl ketone could then be subjected to a reduction reaction, for example, a Clemmensen or Wolff-Kishner reduction, to yield the corresponding 1-phenyl-5,5,5-trifluoropentane. Subsequent intramolecular Friedel-Crafts acylation of the corresponding butanoyl chloride (formed from the terminal methyl group) would generate a trifluoromethyl-substituted tetralone.

Alternatively, an aryl Grignard reagent could be reacted with 5,5,5-trifluoropentan-2-one (B2816393) (the oxidized form of the starting alcohol) to introduce the aromatic ring. The resulting tertiary alcohol could then be dehydrated and cyclized under acidic conditions.

The key cyclization step to form the dihydronaphthalene or tetrahydronaphthalene ring system would likely proceed via an acid-catalyzed intramolecular electrophilic aromatic substitution. For instance, if a suitable unsaturated side chain is attached to an aromatic ring, an intramolecular hydroalkoxylation can be promoted by Brønsted or Lewis acids. mdpi.com While this method can have drawbacks such as a lack of generality and side reactions, the presence of activating groups on the aromatic ring or specific substitution patterns on the alkenyl alcohol can favor cyclization. mdpi.comresearchgate.net

The table below outlines a hypothetical reaction scheme for the formation of a trifluoromethyl-substituted tetralone, a precursor to the target compounds.

Table 1: Hypothetical Reaction Scheme for Tetralone Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | 5,5,5-Trifluoropentan-2-ol | Oxidizing Agent (e.g., PCC) | - | 5,5,5-Trifluoropentan-2-one |

| 2 | Benzene | 5,5,5-Trifluoropentanoyl chloride | AlCl₃ | 1-Phenyl-5,5,5-trifluoropentan-1-one |

| 3 | 1-Phenyl-5,5,5-trifluoropentan-1-one | H₂ | Pd/C | 1-Phenyl-5,5,5-trifluoropentane |

| 4 | 1-Phenyl-5,5,5-trifluoropentane | - | Polyphosphoric acid, heat | (Trifluoromethyl)tetralone |

Cross-Coupling Methodologies Beyond Initial Synthesis

While 5,5,5-trifluoropentan-2-ol itself is not directly suitable for many cross-coupling reactions, its conversion to a more reactive electrophile opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation. The activation of the hydroxyl group is a key first step. This can be achieved by converting the alcohol to a tosylate, mesylate, or a halide (e.g., bromide or iodide).

Once activated, these derivatives can participate in various palladium- or nickel-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed to form a new carbon-carbon bond with an organoboron reagent. Similarly, Stille coupling with an organotin reagent or a Negishi coupling with an organozinc reagent would also be feasible.

Recent advances have also demonstrated the possibility of direct cross-coupling of alcohols, bypassing the need for a separate activation step. These methods often involve in situ activation of the alcohol. For example, a one-pot procedure consisting of in situ bromination of an alcohol followed by a nickel-catalyzed cross-electrophile coupling has been reported. acs.org Another innovative approach is the nickel radical sorting mediated cross-alcohol coupling, where two different alcohol fragments are deoxygenated and coupled in a single reaction vessel. nih.govprinceton.eduprinceton.edu Ruthenium-catalyzed cross-coupling between two different alcohols through sp³ C-H activation has also been demonstrated. researchgate.net

The table below summarizes potential cross-coupling reactions of an activated derivative of 5,5,5-trifluoropentan-2-ol.

Table 2: Potential Cross-Coupling Reactions

| Coupling Reaction | Electrophile | Nucleophile | Catalyst | Product |

| Suzuki | 5,5,5-Trifluoropent-2-yl tosylate | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-5,5,5-trifluoropentane |

| Stille | 5,5,5-Trifluoropent-2-yl bromide | Aryl(tributyl)stannane | Pd(PPh₃)₄ | 2-Aryl-5,5,5-trifluoropentane |

| Negishi | 5,5,5-Trifluoropent-2-yl iodide | Arylzinc chloride | Pd(dppf)Cl₂ | 2-Aryl-5,5,5-trifluoropentane |

| C-O Coupling | 5,5,5-Trifluoropentan-2-ol | Aryl bromide | Pd precatalyst, base | 2-(Aryloxy)-5,5,5-trifluoropentane |

Aldol-Type Condensations with Trifluoromethyl Ketones

An aldol-type condensation involving a derivative of 5,5,5-trifluoropentan-2-ol would first require its oxidation to the corresponding ketone, 5,5,5-trifluoropentan-2-one. This ketone possesses α-hydrogens, making it a suitable substrate for enolate formation and subsequent reaction with an electrophilic carbonyl compound, such as a trifluoromethyl ketone. The reaction can be catalyzed by either acid or base. wikipedia.orgwikipedia.org

Under basic conditions, a base would deprotonate the α-carbon of 5,5,5-trifluoropentan-2-one to form an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoromethyl ketone. The resulting β-hydroxy ketone is the aldol (B89426) addition product. Subsequent dehydration, often promoted by heat, would yield an α,β-unsaturated ketone, the aldol condensation product. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In an acid-catalyzed aldol condensation, the carbonyl oxygen of the trifluoromethyl ketone is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. The enol form of 5,5,5-trifluoropentan-2-one then attacks the protonated carbonyl, leading to the β-hydroxy ketone after deprotonation. libretexts.orgbyjus.comallen.in Dehydration to the α,β-unsaturated product is also common under acidic conditions. libretexts.org

The presence of the electron-withdrawing trifluoromethyl group in the electrophile would likely enhance its reactivity towards nucleophilic attack by the enolate of 5,5,5-trifluoropentan-2-one.

The following table illustrates the key steps in a base-catalyzed aldol condensation between 5,5,5-trifluoropentan-2-one and a generic trifluoromethyl ketone.

Table 3: Mechanism of Base-Catalyzed Aldol Condensation

| Step | Description | Reactants | Product |

| 1 | Enolate Formation | 5,5,5-Trifluoropentan-2-one, Base (e.g., OH⁻) | Enolate of 5,5,5-trifluoropentan-2-one |

| 2 | Nucleophilic Attack | Enolate, Trifluoromethyl ketone | β-Hydroxy ketone intermediate |

| 3 | Protonation | β-Hydroxy ketone intermediate, H₂O | β-Hydroxy ketone (Aldol addition product) |

| 4 | Dehydration | β-Hydroxy ketone, Heat | α,β-Unsaturated ketone (Aldol condensation product) |

Radical Reactivity and Rearrangement Pathways

The radical reactivity of 5,5,5-trifluoropentan-2-ol would likely be initiated by the formation of an alkoxy radical centered on the oxygen atom. This can be achieved through various methods, such as reaction with a low-valent titanium reagent or through photoredox catalysis. sciencedaily.com Once formed, this highly reactive alkoxy radical can undergo several transformations, with intramolecular hydrogen atom transfer (HAT) being a prominent pathway. nih.gov

A 1,5-hydrogen atom transfer (1,5-HAT) is a particularly favorable process, proceeding through a six-membered ring transition state. utexas.edursc.org In the case of the 5,5,5-trifluoropentan-2-oxy radical, a 1,5-HAT would involve the abstraction of a hydrogen atom from the C4 position, leading to the formation of a carbon-centered radical at that position. The stability of the resulting radical and the stereoelectronic factors of the transition state would influence the rate and selectivity of this process. nih.gov

The resulting carbon-centered radical can then undergo various subsequent reactions, such as cyclization if an unsaturated moiety is present in the molecule, or reaction with a radical scavenger. For example, if the initial alcohol were unsaturated, a radical cyclization could occur. libretexts.orgrsc.org

Another potential rearrangement pathway for the initially formed alkoxy radical could be a Surzur–Tanner rearrangement, especially if the 1,5-HAT is followed by a suitable fragmentation or rearrangement step. acs.org

The table below outlines a possible radical reaction cascade initiated from 5,5,5-trifluoropentan-2-ol.

Table 4: Plausible Radical Reaction Pathway

| Step | Description | Intermediate/Product |

| 1 | Formation of Alkoxy Radical | 5,5,5-Trifluoropentan-2-oxy radical |

| 2 | 1,5-Hydrogen Atom Transfer (HAT) | 4-Hydroxy-1,1,1-trifluoropentan-4-yl radical |

| 3 | Radical Trapping (e.g., with a halogen source) | 4-Halo-5,5,5-trifluoropentan-2-ol |

Acid-Catalyzed Transformations and Rearrangements (e.g., Trifluoroacetolysis)

Under acidic conditions, 5,5,5-trifluoropentan-2-ol is susceptible to a variety of transformations, primarily initiated by the protonation of the hydroxyl group to form a good leaving group, water. jove.comjove.comstudy.comchemguide.co.uk The departure of water would generate a secondary carbocation at the C2 position. This carbocation can then undergo several competing reactions, including elimination and rearrangement.

Elimination of a proton from an adjacent carbon (C1 or C3) would lead to the formation of an alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product, which in this case would be 5,5,5-trifluoropent-2-ene.

Rearrangement of the secondary carbocation to a more stable carbocation is also a possibility, although in this specific case, a simple 1,2-hydride or 1,2-alkyl shift would not lead to a more stable carbocation. However, more complex rearrangements, such as the Wagner-Meerwein rearrangement, could occur under specific structural contexts, especially in bicyclic or strained systems. nih.govdrugfuture.comwikipedia.orgmychemblog.com The presence of the highly electronegative trifluoromethyl group could influence the stability of nearby carbocations and thus affect the propensity for rearrangement.

The following table summarizes the likely outcomes of the acid-catalyzed transformation of 5,5,5-trifluoropentan-2-ol.

Table 5: Potential Acid-Catalyzed Transformations

| Transformation | Key Intermediate | Product(s) |

| Dehydration (Elimination) | Secondary carbocation at C2 | 5,5,5-Trifluoropent-2-ene (major), 5,5,5-Trifluoropent-1-ene (minor) |

| Rearrangement (e.g., Wagner-Meerwein) | Secondary carbocation at C2 | Rearranged alcohol or alkene (substrate dependent) |

| Trifluoroacetolysis (Substitution) | Secondary carbocation at C2 | 5,5,5-Trifluoropent-2-yl trifluoroacetate (B77799) |

Catalytic Systems and Ligand Design Incorporating 5,5,5 Trifluoropentan 2 Ol Derivatives

Development of Novel Catalytic Methodologies for Fluorinated Compound Synthesis

The synthesis of fluorinated organic molecules has been significantly advanced by the development of innovative catalytic methodologies. These methods offer efficient and selective ways to introduce fluorine atoms into complex molecular structures. mdpi.com Recent progress has been notable in the areas of transition metal catalysis, organocatalysis, and photocatalysis, which provide versatile platforms for C–F bond formation. mdpi.comnih.gov

A variety of fluorinating agents are employed in these catalytic systems, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor being prominent examples of electrophilic fluorine sources. mdpi.com Catalysts based on transition metals such as palladium, nickel, and copper have proven effective in facilitating fluorination reactions. acs.org For instance, nickel-catalyzed hydrofluorination of alkenes using chiral BOX ligands allows for the creation of C–F stereogenic centers with high enantioselectivity. mdpi.com Similarly, organocatalytic approaches, utilizing catalysts like chiral isothioureas and primary amines, have enabled the asymmetric α-fluorination of carbonyl compounds. mdpi.comnih.govnih.gov

The table below summarizes several modern catalytic methods for the synthesis of fluorinated compounds, highlighting the diversity of catalysts and fluorinating agents.

| Catalytic System | Catalyst Type | Fluorinating Agent | Substrate Class | Key Features |

|---|---|---|---|---|

| Ni(BF₄)₂·6H₂O / Chiral BOx Ligand | Transition Metal | 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Unactivated Alkenes | High regio- and enantioselectivity. mdpi.com |

| Chiral Isothiourea | Organocatalyst | NFSI | α-Alkynyl-substituted Acetic Acids | Enantioselective synthesis of tertiary α-alkyl fluorides. mdpi.com |

| Primary Amine (e.g., Jacobsen's catalyst) | Organocatalyst | NFSI | α-Branched Aldehydes | Asymmetric α-fluorination to create quaternary stereocenters. nih.gov |

| Dianionic Phase-Transfer Catalyst | Organocatalyst | Selectfluor | γ-Substituted Allylamines | Enantio- and diastereoselective fluorination and fluorocyclization. mdpi.com |

| AgNO₃ | Transition Metal | Fluoroalkynated products from malonic acid derivatives | Malonic Acid Derivatives | High chemoselectivity and functional group tolerance. mdpi.com |

Elucidation of the Role of 5,5,5-Trifluoropentan-2-ol Derivatives as Chiral Ligands or Auxiliaries

Chiral fluorinated compounds, including derivatives of 5,5,5-Trifluoropentan-2-ol, are increasingly utilized as ligands and auxiliaries in asymmetric catalysis. The presence of fluorine can significantly influence the steric and electronic properties of a ligand, leading to enhanced stereoselectivity in catalytic transformations. rsc.org Fluorinated β-amino alcohols, for example, have been successfully used as ligands in the alkylation of aldehydes. rsc.org

The design of chiral ligands often involves creating a rigid and well-defined chiral environment around the metal center. nih.gov The introduction of a trifluoromethyl group, as is present in 5,5,5-Trifluoropentan-2-ol, can induce specific conformational preferences and electronic effects that are beneficial for asymmetric induction. rsc.org While specific examples detailing the use of 5,5,5-Trifluoropentan-2-ol derivatives as primary chiral ligands are not extensively documented in the provided context, the principles of using fluorinated chiral alcohols are well-established. These alcohols can be incorporated into more complex ligand scaffolds, such as P,N-ligands or bisoxazolines, to fine-tune the catalyst's performance. nih.gov

The utility of chiral auxiliaries is another important aspect of asymmetric synthesis. A chiral auxiliary is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. Fluorinated chiral alcohols can serve as precursors to such auxiliaries, imparting high diastereoselectivity in reactions like alkylations and aldol (B89426) additions.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Mechanistic studies of catalytic cycles involving fluorinated compounds often focus on the C–F bond-forming step, which can be challenging. nih.gov For instance, in palladium-catalyzed fluorination, the reductive elimination of the C–F bond from a palladium(IV) intermediate is a key step. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), play a vital role in elucidating reaction pathways and transition state structures. nih.govacs.org These studies can help rationalize the observed stereoselectivity by analyzing the interactions between the substrate, the catalyst, and the chiral ligand in the transition state. For example, in organocatalytic fluorination reactions, the mechanism often involves the formation of an enamine or enolate intermediate, which then reacts with an electrophilic fluorine source. The chiral catalyst controls the facial selectivity of the fluorinating agent's approach. mdpi.com

The proposed catalytic cycle for the enantioselective α-fluorination of a carboxylic acid using a chiral isothiourea catalyst illustrates these principles. The cycle involves the formation of an acyl ammonium intermediate, deprotonation to an ammonium enolate, electrophilic fluorination, and finally, alcoholysis to release the product and regenerate the catalyst. mdpi.com Fluorine substituents on ligands or substrates can influence the stability of intermediates and the energy of transition states through hydrogen bonding or other non-covalent interactions. nih.govnih.govnih.gov

Application of Fluorinated Alcohol Derivatives as Internal Electron Donors in Polymerization Catalysis

In the field of polymer chemistry, particularly in Ziegler-Natta catalysis for propylene polymerization, internal electron donors (IEDs) are essential components for controlling the stereoregularity of the resulting polymer. researchgate.netmdpi.com IEDs are Lewis bases that coordinate to the MgCl₂ support of the catalyst, influencing the structure and distribution of the active titanium sites. mdpi.com

While traditional IEDs include phthalates, ethers, and succinates, there is growing interest in developing novel donors to improve catalyst performance and meet regulatory requirements. mdpi.com Fluorinated compounds, including fluorinated alcohols and their derivatives, have been explored in this context. The electronic properties of the fluorine atoms can modify the interaction of the IED with the catalyst support, thereby affecting the catalyst's activity and the stereoselectivity of the polymerization. researchgate.net

The role of the IED is to selectively poison or modify the non-stereospecific active sites on the catalyst surface, thus increasing the proportion of isotactic polypropylene produced. The steric and electronic nature of the IED is critical to its function. The table below outlines the effects of different classes of internal electron donors on Ziegler-Natta catalyst performance.

| Internal Electron Donor Class | Effect on Catalyst Activity | Effect on Polymer Isotacticity | Influence on Molecular Weight Distribution |

|---|---|---|---|

| Phthalates | High | High (>98%) | Broad |

| 1,3-Diethers | High | High | Narrow |

| Succinates | Moderate to High | High | Broad |

| Fluorinated Donors (General) | Variable, depends on structure | Can enhance stereoselectivity | Can be tailored by donor structure |

The specific impact of a fluorinated alcohol derivative like 5,5,5-Trifluoropentan-2-ol as an IED would depend on its coordination properties with the MgCl₂ support and its interaction with the other catalyst components. Research in this area aims to correlate the structure of the IED with the resulting polymer properties, such as crystallinity and melting point, to produce polypropylenes with desired characteristics. ippi.ac.irippi.ac.ir

Computational and Theoretical Investigations of 5,5,5 Trifluoropentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of 5,5,5-Trifluoropentan-2-ol, which in turn dictates its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and energy levels within the molecule.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the pentanol (B124592) backbone. This group's high electronegativity polarizes the carbon skeleton, affecting the electron density at the hydroxyl group. DFT calculations, for instance, can be used to map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions. For 5,5,5-Trifluoropentan-2-ol, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, making it a potential target for electrophilic attack, while the hydrogen of the hydroxyl group will be more acidic compared to its non-fluorinated analog, pentan-2-ol.

Reactivity predictions can be derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For fluorinated compounds, the HOMO energy is generally lowered, suggesting reduced nucleophilicity compared to their non-fluorinated counterparts.

Table 1: Predicted Electronic Properties of 5,5,5-Trifluoropentan-2-ol based on Analogous Compounds

| Property | Predicted Value/Characteristic | Method of Prediction |

| Dipole Moment | Increased compared to pentan-2-ol | DFT Calculations |

| HOMO Energy | Lowered compared to pentan-2-ol | DFT/ab initio Calculations |

| LUMO Energy | Lowered compared to pentan-2-ol | DFT/ab initio Calculations |

| HOMO-LUMO Gap | Larger compared to pentan-2-ol | DFT/ab initio Calculations |

| Acidity of -OH | Increased compared to pentan-2-ol | pKa Calculations |

This table is illustrative and based on general trends observed in computational studies of fluorinated alcohols.

Mechanistic Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. For 5,5,5-Trifluoropentan-2-ol, a key reaction to investigate would be its dehydration to form trifluoropentenes.

Theoretical studies on the dehydration of alcohols have shown that the reaction can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions. acs.org Computational methods can be used to calculate the activation energies for these pathways. For a secondary alcohol like 5,5,5-Trifluoropentan-2-ol, both mechanisms are plausible. The presence of the trifluoromethyl group could influence the stability of potential carbocation intermediates in an E1 pathway or affect the acidity of the beta-hydrogens in an E2 pathway.

Transition state theory, combined with quantum chemical calculations, allows for the precise location of the transition state structures on the potential energy surface. The geometry and vibrational frequencies of the transition state can be calculated, providing detailed information about the bond-breaking and bond-forming processes. For the dehydration of 5,5,5-Trifluoropentan-2-ol, computational analysis would likely reveal the preferred stereochemical outcome of the elimination reaction.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of 5,5,5-Trifluoropentan-2-ol are crucial for understanding its physical properties and how it interacts with other molecules. The trifluoromethyl group is known to have a significant impact on molecular conformation due to its size and electronic properties. nih.gov

Computational methods can be used to perform a systematic search of the conformational space of 5,5,5-Trifluoropentan-2-ol to identify the most stable conformers. This involves rotating the single bonds in the molecule and calculating the energy of each resulting geometry. The relative energies of the different conformers can then be used to determine their populations at a given temperature. It is expected that the gauche and anti conformations around the C-C bonds will have different energies due to steric and electronic interactions involving the bulky and electronegative -CF3 group.

Furthermore, computational studies can shed light on the nature of intermolecular interactions. For 5,5,5-Trifluoropentan-2-ol, hydrogen bonding involving the hydroxyl group is a primary intermolecular force. The strength of these hydrogen bonds can be influenced by the electron-withdrawing nature of the trifluoromethyl group. Theoretical studies on fluorinated alcohols have shown that they can act as strong hydrogen bond donors. acs.orgacs.org Additionally, weaker interactions, such as those involving the fluorine atoms, can also play a role in the condensed-phase behavior of the molecule. rsc.org

Prediction of Spectroscopic Data and Molecular Descriptors

Computational chemistry provides powerful tools for predicting various spectroscopic data, which can be invaluable for the identification and characterization of 5,5,5-Trifluoropentan-2-ol. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹⁹F nucleus, is a common application of DFT. researchgate.netnih.gov These calculations can help in assigning the signals in experimental spectra and can provide insights into the electronic environment of the nuclei.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. By analyzing the calculated vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as the O-H stretch or C-F stretches.

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. These descriptors can be calculated using computational methods and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For 5,5,5-Trifluoropentan-2-ol, important descriptors would include its molecular weight, logP (a measure of lipophilicity), polar surface area, and various topological and electronic descriptors. The presence of the trifluoromethyl group is expected to increase the lipophilicity of the molecule. nih.gov

Table 2: Predicted Spectroscopic and Molecular Descriptors for 5,5,5-Trifluoropentan-2-ol

| Descriptor | Predicted Value/Characteristic | Computational Method |

| ¹⁹F NMR Chemical Shift | Specific ppm value relative to a standard | DFT (GIAO method) |

| ¹H NMR Chemical Shift | Shifted peaks for protons near -CF3 and -OH | DFT (GIAO method) |

| IR Stretching Frequencies | Characteristic peaks for O-H, C-H, and C-F bonds | DFT Frequency Calculations |

| LogP (Octanol-Water) | Higher than pentan-2-ol | QSPR models, continuum solvation models |

| Polar Surface Area (PSA) | Similar to pentan-2-ol, dominated by the -OH group | Molecular mechanics or DFT |

This table is illustrative and based on general trends observed in computational studies of fluorinated organic compounds.

Advanced Derivatives and Analogues of 5,5,5 Trifluoropentan 2 Ol for Specialized Research

Design and Synthesis of Fluorinated Heterocyclic Compounds (e.g., Pyrimidines, Triazoles, Furans)

The incorporation of fluorine or fluoroalkyl groups into heterocyclic scaffolds is a prominent strategy in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. rsc.orgrsc.org Fluorinated alcohols and their corresponding ketones are key precursors in the synthesis of these valuable compounds.

Pyrimidines: Fluorinated pyrimidines are a critical class of compounds, with 5-Fluorouracil being a widely used anticancer agent. nih.gov Synthetic routes often involve the cyclization of a trifluoromethyl-containing building block. For instance, trifluorothymine was historically synthesized from trifluoroacetone, which undergoes conversion to a cyanohydrin and is then cyclized with urea (B33335) to form the trifluoromethyl-substituted pyrimidine (B1678525) ring. mdpi.com A similar strategy could be envisioned starting from the oxidation of 5,5,5-Trifluoropentan-2-ol to its corresponding ketone. More modern methods may involve the direct trifluoromethylation of the pyrimidine skeleton. mdpi.com

Triazoles: 1,2,3-Triazoles and 1,2,4-Triazoles are frequently used scaffolds in medicinal chemistry. frontiersin.orgnih.gov The synthesis of fluorinated triazoles can be achieved through various methods, including cycloaddition reactions. mdpi.com For example, 5-trifluoromethyl-1,2,4-triazoles can be synthesized via a [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. mdpi.com The development of radiofluorinated triazoles for applications in positron emission tomography (PET) imaging highlights the importance of this heterocyclic core. nih.gov A straightforward halogen exchange reaction on 5-iodotriazoles in an aqueous medium provides an efficient method for preparing 5-fluorotriazoles. nih.gov

Furans: Trifluoromethyl-substituted furans are also of significant interest. One synthetic approach involves the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones, which produces fluorinated aminoketenimines that can be cyclized to form trifluoromethylated furan (B31954) derivatives. researchgate.net Another powerful method is the copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones, which yields highly functionalized 2-amino-3-trifluoromethyl-substituted 2H-furans with a quaternary stereogenic center. rsc.org These methods showcase the utility of trifluoromethyl ketones, accessible from alcohols like 5,5,5-Trifluoropentan-2-ol, as precursors to complex furan systems. beilstein-journals.orgnih.gov

| Heterocycle | General Synthetic Strategy | Key Fluorinated Precursor Type | Reference Example |

|---|---|---|---|

| Pyrimidines | Ring closure / Cyclization | Trifluoromethyl β-ketoesters or ketones | Synthesis of Trifluorothymine from trifluoroacetone. mdpi.com |

| Triazoles | [3+2] Cycloaddition | Trifluoroacetonitrile | Reaction of nitrile imines with CF3CN. mdpi.com |

| Furans | Cascade Cyclization | Trifluoromethyl ketones | Copper-catalyzed reaction of enaminones and N-tosylhydrazones. rsc.org |

Scaffold Diversity and Isosteric Replacements in Compound Design

Isosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group is substituted with another that possesses similar physical or chemical properties to enhance a molecule's therapeutic profile. patsnap.com This approach is used to improve efficacy, modulate pharmacokinetic properties, and reduce toxicity. patsnap.com

As the most electronegative element, fluorine's introduction can significantly alter a molecule's properties. u-tokyo.ac.jpselvita.com This substitution can influence potency, metabolic stability, membrane permeability, lipophilicity, and conformation. acs.orgnih.gov For example, replacing hydrogen with fluorine can block sites of metabolic oxidation, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, thus increasing the drug's half-life. cambridgemedchemconsulting.commdpi.com Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for modulating a compound's ionization state and interaction with biological targets. cambridgemedchemconsulting.com Fluorine has been employed as a bioisostere for not only hydrogen but also the hydroxyl group, the methyl group, and even as a mimic of a carbonyl group, depending on the biochemical context. selvita.comacs.org

| Property | Hydrogen (H) | Fluorine (F) | Impact of H → F Substitution |

|---|---|---|---|

| van der Waals Radius | 1.20 Å | 1.35 Å | Minimal steric perturbation. u-tokyo.ac.jp |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces strong inductive effects, altering local electronics. u-tokyo.ac.jp |

| Bond Dissociation Energy (C-X) | ~414 kJ/mol | ~485 kJ/mol | Increases metabolic stability by blocking C-H oxidation. mdpi.com |

| Lipophilicity Contribution | Low | Moderate Increase | Can enhance membrane permeability and binding affinity. patsnap.com |

The piperidine (B6355638) ring is one of the most common heterocyclic scaffolds found in pharmaceuticals. unipv.it However, to improve properties such as metabolic stability, rigidity, or to explore new intellectual property space, researchers often seek bioisosteres for the piperidine core. chemrxiv.org 2-Azabicyclo[2.2.0]hexanes, also known as "Dewar pyridines," represent a class of rigid and structurally programmable piperidine isosteres. unipv.itunipv.it

These strained bicyclic systems offer a distinct three-dimensional geometry compared to the flexible chair/boat conformations of piperidine. chemrxiv.org This conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its target. The synthesis of the 2-azabicyclo[2.2.0]hexane core can be achieved through methods like the photochemical [2+2] cycloaddition of 1,2-dihydropyridines. clockss.org Derivatives such as 2-Azabicyclo[2.2.0]hexane-3,5-dione have been synthesized and used as building blocks for creating more complex molecules, including precursors to carbapenem (B1253116) antibiotics. rsc.orgrsc.org The development of such novel scaffolds provides medicinal chemists with tools to overcome challenges associated with traditional piperidine-containing drug candidates, such as metabolic instability. unipv.itchemrxiv.org

Exploration of Structure-Reactivity and Structure-Property Relationships within Fluorinated Alcohol Derivative Series

The unique properties of fluorinated alcohols are derived from the strong electron-withdrawing effects of fluorine atoms, which influence their acidity, hydrogen-bonding capacity, and reactivity. researchgate.net Understanding the relationship between the structure of a fluorinated alcohol and its properties is crucial for designing derivatives with specific characteristics.

The introduction of a trifluoromethyl group, as seen in 5,5,5-Trifluoropentan-2-ol, significantly increases the acidity of the alcohol's hydroxyl group compared to its non-fluorinated analogue. This enhanced acidity and strong hydrogen-bond donating ability make fluorinated alcohols unique solvents and reaction promoters. researchgate.net

In derivative series, the position and number of fluorine atoms can have a profound impact on reactivity. For example, studies on fluorotelomer unsaturated acids and aldehydes, which are degradation products of fluorotelomer alcohols, have shown that the length of the fluorinated tail can influence their reactivity with biological nucleophiles like glutathione. nih.gov Specifically, α,β-unsaturated aldehydes were found to be the most reactive, and this reactivity can be modulated by the attached fluoroalkyl chain. nih.gov

Furthermore, the conformation of molecules can be significantly influenced by the presence of fluorine. The gauche effect between a fluorine atom and an adjacent substituent can be used to control the conformational preferences of a molecule, which is a key factor in its interaction with enzymes or receptors. acs.org The study of how systematic structural changes within a series of fluorinated alcohol derivatives affect their physicochemical properties (e.g., miscibility with water, pKa, lipophilicity) and biological activity is a fundamental aspect of modern chemical research. researchgate.netnih.gov

Emerging Applications in Chemical Synthesis and Materials Science

Utility as Chiral Building Blocks for Complex Organic Architectures

Chiral molecules are of paramount importance in the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activities. nih.govnih.goviupac.org The enantioselective synthesis of such complex molecules frequently relies on the use of smaller, enantiomerically pure building blocks, often referred to as the "chiral pool". nih.govsemanticscholar.org Chiral alcohols, in particular, are versatile precursors in asymmetric synthesis. iupac.org

5,5,5-Trifluoropentan-2-ol possesses a stereogenic center at the C-2 position, making it a potential candidate for inclusion in the chiral pool. While specific examples of its direct use in the total synthesis of complex natural products are not yet widely reported in publicly available literature, its structural motifs are relevant to modern synthetic challenges. The development of synthetic routes to obtain enantiomerically pure forms of such fluorinated alcohols is a key area of research. nih.govnih.gov The presence of the trifluoromethyl group can introduce unique stereoelectronic effects that can be exploited in asymmetric transformations.

The general strategies for the enantioselective synthesis of chiral alcohols often involve asymmetric hydrogenation of corresponding ketones or the use of chiral catalysts and auxiliaries. nih.gov Once obtained in enantiomerically pure form, 5,5,5-Trifluoropentan-2-ol could serve as a valuable synthon for the introduction of a trifluoromethylated chiral fragment into larger, more complex molecular architectures.

Role as Intermediates in the Synthesis of Agrochemical Compounds

The introduction of fluorine into bioactive molecules has had a significant impact on the agrochemical industry. ccspublishing.org.cnresearchgate.net Fluorine-containing compounds often exhibit enhanced biological activity, metabolic stability, and favorable physicochemical properties such as altered lipophilicity. ccspublishing.org.cn A significant portion of modern pesticides, including herbicides, fungicides, and insecticides, incorporate fluorine atoms or trifluoromethyl groups. researchgate.netnih.govresearchgate.net

Fluorinated small molecules, including alcohols, serve as important building blocks in the synthesis of these complex agrochemicals. ccspublishing.org.cn For instance, trifluoromethyl-containing pyridine (B92270) derivatives, which are key components in some herbicides, are synthesized from various trifluoromethyl-containing building blocks. nih.gov The synthesis of some pyrethroid insecticides also involves the use of fluorinated alcohol intermediates. ccspublishing.org.cn

While direct examples of commercial agrochemicals synthesized from 5,5,5-Trifluoropentan-2-ol are not readily found in the literature, its structure is analogous to other fluorinated alcohols used in the industry. For example, 4-trifluoromethyl benzyl (B1604629) alcohol is a known raw material in the synthesis of some agrochemicals. ccspublishing.org.cn It is plausible that 5,5,5-Trifluoropentan-2-ol could be utilized as an intermediate to introduce a trifluoropentyl moiety into a pesticide structure, potentially leading to new active ingredients with desirable properties. The development of new pesticides often involves the screening of libraries of compounds, and fluorinated building blocks like 5,5,5-Trifluoropentan-2-ol are valuable components in the generation of such libraries.

One example of a class of agrochemicals where fluorinated moieties are crucial is the dinitroaniline herbicides, such as trifluralin, which contains a trifluoromethyl group. researchgate.net The synthesis of analogs of such compounds could potentially involve intermediates derived from 5,5,5-Trifluoropentan-2-ol.

Contribution to Polymer Chemistry and the Design of Advanced Materials

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. paint.orgnih.gov These characteristics make them valuable for a wide range of applications, from protective coatings to advanced electronic materials.

One common method to produce fluorinated polymers is through the polymerization of fluorinated monomers, such as fluoroalkyl acrylates and methacrylates. paint.orgresearchgate.netrsc.org These monomers are typically synthesized by the esterification of a fluorinated alcohol with acrylic acid or methacrylic acid. researchgate.net 5,5,5-Trifluoropentan-2-ol can serve as the alcohol precursor for the synthesis of 5,5,5-trifluoropentyl-2-acrylate or 5,5,5-trifluoropentyl-2-methacrylate.

The polymerization of these monomers would lead to side-chain fluorinated polymers. The trifluoromethyl group in the side chain is expected to impart several desirable properties to the resulting polymer, as summarized in the table below.

Table 1: Predicted Properties of Polymers Derived from 5,5,5-Trifluoropentan-2-ol

| Property | Expected Influence of the Trifluoropentyl Side Chain |

| Surface Energy | The presence of the trifluoromethyl group would significantly lower the surface energy of the polymer, leading to hydrophobic and oleophobic (water and oil repellent) surfaces. researchgate.netrsc.org |

| Thermal Stability | Fluorinated polymers generally exhibit high thermal stability due to the strength of the carbon-fluorine bond. researchgate.net |

| Chemical Resistance | The fluorine atoms would provide a protective shield for the polymer backbone, enhancing its resistance to chemical attack. youtube.com |

| Refractive Index | Fluorinated polymers typically have a low refractive index, which can be advantageous in optical applications. researchgate.net |

| Solubility | The incorporation of the fluorinated side chain may alter the solubility of the polymer, potentially making it soluble in specific organic solvents. researchgate.net |

These properties make polymers derived from 5,5,5-Trifluoropentan-2-ol potentially useful in applications such as:

Protective Coatings: For surfaces requiring water and oil repellency, such as textiles, electronics, and architectural coatings. rsc.orgyoutube.com

Low-Friction Materials: In applications where reduced friction is desired.

Optical Materials: As components in antireflective coatings or optical fibers.

Research in the field of fluorinated polyacrylates is ongoing, with a focus on tailoring the polymer structure to achieve specific performance characteristics. tandfonline.comfluorine1.rucore.ac.ukresearchgate.net

Strategic Incorporation of Fluorine for Modulating Molecular Behavior in Targeted Chemical Applications (e.g., Lipophilicity Modulation in Chemical Biology)

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and chemical biology to fine-tune their physicochemical and biological properties. ccspublishing.org.cn The trifluoromethyl (CF3) group, as present in 5,5,5-Trifluoropentan-2-ol, is one of the most important fluorine-containing substituents used for this purpose.

One of the key properties modulated by the CF3 group is lipophilicity, which is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of a CF3 group on lipophilicity is complex and context-dependent. While it is often considered to increase lipophilicity compared to a methyl (CH3) group, this is not always the case, particularly in aliphatic systems.

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

| Molecular Property | Effect of the Trifluoromethyl Group |

| Lipophilicity | Can increase or decrease lipophilicity depending on the molecular context. The high electronegativity of fluorine atoms can reduce the basicity of nearby functional groups, which can in turn affect lipophilicity. |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the CF3 group highly resistant to metabolic oxidation. This can increase the in vivo half-life of a drug. |

| Binding Affinity | The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and van der Waals interactions, potentially increasing binding affinity. |

| Conformational Effects | The steric bulk and electronic properties of the CF3 group can influence the conformational preferences of a molecule, which can be critical for its biological activity. |

| pKa | The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic protons or increase the acidity of adjacent functional groups. |

The presence of the trifluoromethyl group in 5,5,5-Trifluoropentan-2-ol makes it a valuable building block for introducing this moiety into larger molecules in a controlled manner. By incorporating this fragment, chemists can systematically study the effect of the trifluoromethyl group on the biological activity of a lead compound. This approach is widely used in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Future Research Directions and Perspectives for 5,5,5 Trifluoropentan 2 Ol Chemistry

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The future of 5,5,5-Trifluoropentan-2-ol synthesis lies in the development of green and sustainable methodologies that minimize environmental impact. Current synthetic approaches often rely on harsh reagents and generate significant waste. Future research will likely prioritize the following areas:

Atom Economy and Waste Reduction: Shifting from classical multi-step syntheses, which may involve stoichiometric reagents and produce substantial by-products, to more atom-economical processes is a key objective. This includes exploring one-pot reactions and catalytic methods that reduce the number of synthetic and purification steps. google.com

Use of Greener Solvents and Reagents: Research into utilizing environmentally benign solvents, such as fluorinated alcohols themselves which can act as reaction media, is gaining traction. researchgate.netresearchgate.net These solvents can promote reactions due to their unique properties like high ionizing power and strong hydrogen-bonding ability, often eliminating the need for a separate catalyst. researchgate.netresearchgate.net Additionally, replacing hazardous reagents with safer alternatives, for instance, using potassium fluoride (B91410) (KF) as a fluorine source for deoxyfluorination of alcohols, represents a significant step towards greener chemistry. organic-chemistry.org

Biocatalysis and Renewable Feedstocks: The use of enzymes and whole-cell systems for the synthesis of fluorinated compounds is an emerging field. researchgate.net Future methodologies could explore the enzymatic synthesis of 5,5,5-Trifluoropentan-2-ol or its precursors, offering high selectivity under mild conditions. Furthermore, investigating pathways from bio-based platform molecules to fluorinated compounds could significantly enhance the sustainability profile of these chemicals. mdpi.com

| Sustainable Synthesis Strategy | Objective | Potential Advantage for 5,5,5-Trifluoropentan-2-ol |

| Catalytic Hydrogen Transfer | Replace metal hydrides with alcohols as reducing agents. | Reduces stoichiometric metallic byproducts. acs.org |

| Microwave-Assisted Synthesis | Accelerate reactions using microwave irradiation. | Faster reaction times, higher yields, and often solvent-free conditions. scispace.com |

| Flow Chemistry | Perform reactions in continuous flow reactors. | Improved safety, scalability, and process control. |

| Enzymatic Reactions | Utilize enzymes for specific chemical transformations. | High chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net |

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

As 5,5,5-Trifluoropentan-2-ol is a chiral molecule, the development of catalytic systems that can control its stereochemistry is of paramount importance. Future research will focus on creating highly selective and efficient catalysts for its synthesis and transformation.

Asymmetric Catalysis: A primary goal is the development of catalysts for the enantioselective synthesis of both (R)- and (S)-5,5,5-Trifluoropentan-2-ol. This includes the design of new chiral ligands for transition metal catalysts (e.g., Iridium, Copper) that can achieve high enantiomeric excess (ee). acs.orgnih.gov Organocatalysis, which uses small organic molecules as catalysts, also presents a promising avenue for the enantioselective fluorination and subsequent reduction to obtain chiral fluorinated alcohols. princeton.edu

Earth-Abundant Metal Catalysis: To improve sustainability and reduce costs, there is a strong push to replace precious metal catalysts (like iridium and rhodium) with catalysts based on more abundant and less toxic metals such as iron, copper, and cobalt. researchgate.net

Multi-functional Catalysts: Designing catalysts that can perform multiple transformations in a single step (tandem or cascade reactions) will be a key area of innovation. For instance, a catalyst that could simultaneously introduce the trifluoromethyl group and set the stereocenter of the alcohol would significantly streamline the synthesis of 5,5,5-Trifluoropentan-2-ol.

| Catalyst Type | Focus Area | Potential Impact on 5,5,5-Trifluoropentan-2-ol Chemistry |

| Chiral Phosphoric Acids | Asymmetric Mukaiyama-Mannich reactions. | Enables the creation of complex molecules with fluorinated stereocenters. acs.org |

| Iridium-PhanePhos Complexes | Reductive coupling of allenes with fluoral. | Formation of CF3-substituted secondary alcohols with high enantioselectivity. acs.orgnih.gov |

| Copper-based Systems | Deoxytrifluoromethylation of alcohols. | Direct conversion of the hydroxyl group to a trifluoromethyl group. nih.govnih.gov |

| Organocatalysts (e.g., Imidazolidinones) | Enantioselective α-fluorination of aldehydes. | Provides access to chiral precursors for fluorinated alcohols. princeton.edu |

Broadening the Scope of Derivatization and Downstream Transformations

The hydroxyl group of 5,5,5-Trifluoropentan-2-ol serves as a versatile handle for a wide range of chemical modifications. Future research will aim to expand the library of derivatives and explore novel downstream transformations to create new functional molecules.

Deoxyfunctionalization: Developing new methods for the direct replacement of the hydroxyl group is a significant area of interest. While deoxyfluorination is well-established, methods for deoxygenative trifluoromethylation are emerging, which could convert the alcohol into a 1,1,1,5,5,5-hexafluoropentane (B3042745) moiety. nih.govnih.gov This opens up possibilities for creating highly fluorinated aliphatic chains.

Etherification and Esterification: Exploring novel and efficient methods for forming ethers and esters from 5,5,5-Trifluoropentan-2-ol is crucial. For example, silver-mediated oxidative O-trifluoromethylation can convert alcohols to trifluoromethyl ethers, a valuable functional group in medicinal chemistry. researchgate.net

Incorporation into Complex Molecules: A major future direction will be the use of 5,5,5-Trifluoropentan-2-ol as a building block in the synthesis of more complex and biologically active molecules. The introduction of the trifluoromethyl group via this building block can significantly enhance properties such as metabolic stability and binding affinity. researchgate.netmdpi.com For example, the transformation of fluorotelomer alcohols into perfluoroalkyl carboxylates in environmental and biological systems highlights potential metabolic pathways and downstream products that could be intentionally synthesized. rsc.org

| Transformation Type | Reagents/Method | Resulting Functional Group/Molecule |

| Deoxyfluorination | In situ generated CF3SO2F with KF source. organic-chemistry.org | Alkyl Fluoride |

| Deoxytrifluoromethylation | Copper metallaphotoredox catalysis. nih.govnih.gov | Alkyl Trifluoromethyl |

| Oxidative O-Trifluoromethylation | TMSCF3 with a silver mediator. researchgate.net | Alkyl Trifluoromethyl Ether |

| Polyene Cyclization Cascades | Driven by fluorinated alcohols like HFIP. acs.org | Complex polycyclic structures |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For 5,5,5-Trifluoropentan-2-ol, computational approaches will be vital for accelerating discovery and providing deeper mechanistic insights.

Predicting Molecular Properties: Molecular dynamics simulations can be used to study the influence of the trifluoromethyl group on the physicochemical properties of 5,5,5-Trifluoropentan-2-ol, such as its interaction with water and its partitioning behavior in different solvents. researchgate.netsci-hub.se This is crucial for designing solvents with specific properties or predicting the environmental fate of related compounds.

Rational Design of Ligands and Inhibitors: For applications in medicinal chemistry, computational methods are essential for the rational design of molecules containing the 5,5,5-trifluoropentan-2-oxy moiety. nih.govacs.org Algorithms can predict how the fluorine atoms will interact with protein binding pockets, helping to design more potent and selective drug candidates. acs.orgacs.org

Mechanism Elucidation and Catalyst Design: Computational studies can provide detailed insights into reaction mechanisms, helping researchers understand how catalysts function and how to improve them. nih.gov This knowledge can guide the design of new, more efficient, and selective catalysts for the synthesis and transformation of 5,5,5-Trifluoropentan-2-ol. For instance, understanding the role of fluorinated alcohols in stabilizing cationic intermediates can lead to the design of new reactions. acs.org

| Computational Method | Application Area | Objective |

| Molecular Dynamics (MD) | Solvation and Partitioning Studies. researchgate.netsci-hub.se | Understand and predict the behavior of the compound in different environments. |

| Quantum Mechanics (QM) | Reaction Mechanism Studies. | Elucidate transition states and reaction pathways to optimize conditions. |

| Molecular Docking | Drug Discovery. nih.govacs.org | Predict binding modes and affinities of derivatives to biological targets. |

| Force Field Development | Simulation Accuracy. nih.govacs.org | Create accurate parameters for fluorinated molecules to improve predictive power. |

Featured Recommendations